molecular formula C15H20N2O2 B6645313 N-(2,3-dihydro-1-benzofuran-3-yl)-4-methylpiperidine-2-carboxamide

N-(2,3-dihydro-1-benzofuran-3-yl)-4-methylpiperidine-2-carboxamide

Cat. No.: B6645313
M. Wt: 260.33 g/mol
InChI Key: DKYQLPWUCFUVGM-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1-benzofuran-3-yl)-4-methylpiperidine-2-carboxamide is a synthetic compound with a unique structure that combines a benzofuran moiety with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1-benzofuran-3-yl)-4-methylpiperidine-2-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1-benzofuran-3-yl)-4-methylpiperidine-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: mCPBA, hydrogen peroxide (H2O2)

    Reduction: NaBH4, LiAlH4

    Substitution: Alkyl halides, acyl chlorides

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may yield alcohols.

Scientific Research Applications

N-(2,3-dihydro-1-benzofuran-3-yl)-4-methylpiperidine-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1-benzofuran-3-yl)-4-methylpiperidine-2-carboxamide involves its interaction with FFAR1. As an agonist, it binds to FFAR1 and activates it, leading to increased intracellular calcium levels and enhanced insulin secretion in a glucose-dependent manner. This mechanism is particularly beneficial for managing blood glucose levels in diabetic patients .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,3-dihydro-1-benzofuran-3-yl)-4-methylpiperidine-2-carboxamide is unique due to its specific structural features that confer high affinity and selectivity for FFAR1. This makes it a promising candidate for further development as a therapeutic agent.

Properties

IUPAC Name

N-(2,3-dihydro-1-benzofuran-3-yl)-4-methylpiperidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-10-6-7-16-12(8-10)15(18)17-13-9-19-14-5-3-2-4-11(13)14/h2-5,10,12-13,16H,6-9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKYQLPWUCFUVGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(C1)C(=O)NC2COC3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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